1-ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide
Description
1-Ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-ethyl-substituted pyrazole core and a 5-methylisoxazol-3-yl carboxamide group. Pyrazole derivatives are renowned for their versatility in drug discovery due to their ability to modulate biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The 5-methylisoxazol-3-yl moiety, present in both the target compound and 47f, is associated with antimicrobial and pesticidal activity, as seen in related studies .
Properties
IUPAC Name |
1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-3-14-6-8(5-11-14)10(15)12-9-4-7(2)16-13-9/h4-6H,3H2,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPLDFNLSKYJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2=NOC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Formation of the Pyrazole Ring: This involves the reaction of hydrazines with 1,3-dicarbonyl compounds.
Coupling of the Rings: The isoxazole and pyrazole rings are then coupled through a series of reactions, often involving amide bond formation.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The target compound’s ethyl group may require optimization compared to methyl-substituted analogs like 47f, which achieved a 75% yield via HBTU/DIPEA-mediated coupling in DMF . Lower yields in analogs like 24 (45%) highlight challenges with thiosemicarbazide-based syntheses .
- Substituent Effects: Isoxazole vs. Ethyl vs.
Physicochemical and Spectroscopic Data
- Melting Points : Methyl-substituted analogs (e.g., 3a: 133–135°C) exhibit higher crystallinity than ethylated compounds, which may impact formulation .
- Spectroscopic Trends : The presence of electron-withdrawing groups (e.g., chloro in 3a) shifts NMR signals downfield, whereas the target’s ethyl and isoxazole groups may produce distinct ^1H-NMR patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
